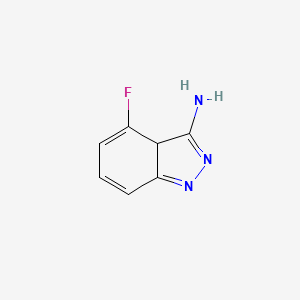
4-fluoro-3aH-indazol-3-amine
Vue d'ensemble
Description
4-Fluoro-3aH-indazol-3-amine is a derivative of the indazole class, which is a heterocyclic compound that has been extensively studied due to its potential biological activities. Indazole derivatives are known for their diverse pharmacological properties, including antitumor activity. The papers provided focus on the synthesis and biological evaluation of various indazole derivatives, particularly those with substitutions at the 3-amine position, which is relevant to the compound of interest.
Synthesis Analysis
The synthesis of indazole derivatives typically involves the condensation of isocyanates with amines, followed by cyclization with hydrazine hydrate. For instance, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was synthesized by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine . Similarly, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was prepared by condensation of 4-fluoro-2-isocyanato-1-methylbenzene with the same amine . These methods demonstrate the versatility of indazole synthesis, allowing for the introduction of various substituents that can alter the compound's physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by X-ray crystallography, which provides detailed information about the spatial arrangement of atoms within the molecule. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined to belong to the monoclinic system with specific cell parameters . This structural information is crucial for understanding the compound's interactions with biological targets, which is essential for the design of new drugs.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including ring cleavage and nitrogen acylation when treated with fluorinated acid anhydrides . These reactions are important for modifying the indazole core and introducing fluoroalkyl groups, which can significantly impact the compound's biological activity. The ability to perform such transformations allows for the generation of a diverse array of indazole-based compounds for further evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives are influenced by their molecular structure and the nature of their substituents. Fluorinated indazoles
Applications De Recherche Scientifique
Activité antitumorale
Les dérivés de "4-fluoro-3aH-indazol-3-amine" ont été étudiés pour leur potentiel en tant qu'agents antitumoraux. Des recherches indiquent que ces composés peuvent inhiber la croissance de diverses lignées cellulaires cancéreuses humaines, notamment les cellules pulmonaires (A549), la leucémie myéloïde chronique (K562), la prostate (PC-3) et l'hépatome (Hep-G2) . Par exemple, certains dérivés ont montré des effets inhibiteurs prometteurs contre la lignée cellulaire K562, suggérant qu'ils pourraient servir d'échafaudages pour développer des agents anticancéreux efficaces et peu toxiques .
Induction de l'apoptose
Ces composés sont également explorés pour leur capacité à induire l'apoptose dans les cellules cancéreuses. L'apoptose, ou mort cellulaire programmée, est un mécanisme crucial pour éliminer les cellules cancéreuses. Certains dérivés de l'indazole ont été confirmés comme affectant l'apoptose et le cycle cellulaire, possiblement en inhibant les membres de la famille Bcl2 et la voie p53/MDM2 d'une manière dépendante de la concentration .
Arrêt du cycle cellulaire
La capacité d'arrêter le cycle cellulaire est une autre application importante dans le traitement du cancer. En arrêtant le cycle cellulaire, ces composés peuvent empêcher la prolifération des cellules cancéreuses. Des études ont montré que certains dérivés de "this compound" peuvent provoquer un arrêt du cycle cellulaire, offrant une autre voie pour l'intervention thérapeutique .
Propriétés anti-inflammatoires
Les composés de l'indazole, y compris les dérivés de "this compound", ont été identifiés pour leurs propriétés anti-inflammatoires. Ils peuvent potentiellement être utilisés pour traiter les maladies inflammatoires chroniques en inhibant les enzymes clés impliquées dans le processus inflammatoire .
Inhibition de la kinase
Les inhibiteurs de la kinase sont essentiels dans le traitement de diverses maladies, y compris le cancer. "this compound" les dérivés ont été reconnus comme des inhibiteurs puissants de kinases spécifiques, ce qui pourrait conduire au développement de nouveaux médicaments pour des affections comme les maladies inflammatoires chroniques .
Inhibition de la COX-2
Certains dérivés de l'indazole ont été étudiés pour leur effet sur la cyclo-oxygénase-2 (COX-2), une enzyme qui joue un rôle important dans l'inflammation et la douleur. En inhibant la COX-2, ces composés pourraient être utilisés pour développer des traitements pour des affections comme l'arthrose .
Développement de médicaments
Le motif structurel de "this compound" est important dans le développement de médicaments. Sa présence dans divers composés pharmacologiquement actifs met en évidence son importance en chimie médicinale, où il peut être utilisé pour créer des médicaments avec une large gamme d'activités, notamment des activités antitumorales, antibactériennes et anti-VIH .
Profilage de l'activité biologique
Enfin, "this compound" et ses dérivés sont précieux pour le profilage de l'activité biologique. Leurs diverses activités biologiques en font d'excellents candidats pour le criblage à haut débit dans la découverte de médicaments, contribuant à identifier de nouvelles cibles thérapeutiques et de nouvelles voies .
Mécanisme D'action
Target of Action
4-Fluoro-3aH-indazol-3-amine is a derivative of indazole, a nitrogenous heterocycle that is an important part of many natural products and marketed drugs . The primary targets of this compound are human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) .
Mode of Action
The compound interacts with its targets by inhibiting their growth. It has been found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This interaction results in a decrease in the proliferation of the targeted cancer cells.
Biochemical Pathways
The compound affects the apoptosis pathway and the cell cycle. It inhibits the Bcl2 family members, which are key regulators of apoptosis, and the p53/MDM2 pathway, which is involved in cell cycle regulation . These pathways play a crucial role in the regulation of cell growth and death, and their disruption can lead to uncontrolled cell proliferation, a hallmark of cancer.
Pharmacokinetics
The compound’s inhibitory effect against the k562 cell line, with an ic50 (50% inhibition concentration) value of 515 µM, suggests that it has a significant bioavailability .
Result of Action
The result of the compound’s action is a promising inhibitory effect against the K562 cell line, with an IC50 value of 5.15 µM . This compound also showed great selectivity for normal cells (HEK-293, IC50 = 33.2 µM) . This indicates that the compound could potentially be used as a scaffold to develop an effective and low-toxic anticancer agent.
Orientations Futures
Indazole derivatives, including 4-fluoro-3aH-indazol-3-amine, have attracted great attention due to their diverse biological activities . They have been studied for their potential in the treatment of various diseases, including cancer . Future research may focus on further exploring the biological activities of these compounds and developing them into effective and low-toxic anticancer agents .
Analyse Biochimique
Biochemical Properties
4-fluoro-3aH-indazol-3-amine is part of a series of indazole derivatives that have been synthesized and evaluated for their cytotoxic potential against various human cancer cell lines . The compound interacts with biomolecules in the cell, leading to changes in cellular function .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It influences cell function by affecting apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
Preliminary results suggest that the compound shows great antitumor activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors, leading to changes in metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins, leading to changes in its localization or accumulation .
Subcellular Localization
It is likely that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
4-fluoro-3aH-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3,6H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBNMZVBAARWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(C2C(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406398 | |
| Record name | 4-fluoro-3aH-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
697230-91-4 | |
| Record name | 4-fluoro-3aH-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



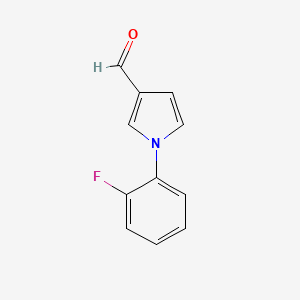
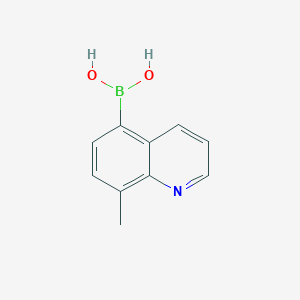
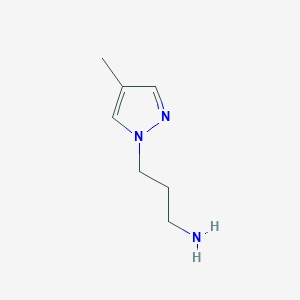
![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)

![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335476.png)
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)
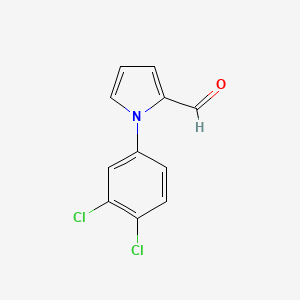
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)
![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1335480.png)

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335483.png)
![2-[(2-Furylmethyl)amino]-1-butanol](/img/structure/B1335490.png)